molecular formula C7H7F2N B053877 4-(1,1-Difluoroethyl)pyridine CAS No. 114490-29-8

4-(1,1-Difluoroethyl)pyridine

Cat. No. B053877
CAS RN: 114490-29-8
M. Wt: 143.13 g/mol
InChI Key: IEUYVLHLIXKLHF-UHFFFAOYSA-N
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Description

“4-(1,1-Difluoroethyl)pyridine” is a pyridine derivative with the CAS Number: 114490-29-8 . It has a molecular weight of 143.14 .


Synthesis Analysis

The synthesis of pyridine derivatives like “4-(1,1-Difluoroethyl)pyridine” often involves reactions such as the Hantzsch pyridine synthesis . This process involves the formation of C(1)-ammonium enolates, which are generated in situ from aryl esters and the isothiourea catalyst .


Molecular Structure Analysis

The molecular structure of “4-(1,1-Difluoroethyl)pyridine” consists of a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom . The InChI Code for this compound is 1S/C7H7F2N/c1-7(8,9)6-2-4-10-5-3-6/h2-5H,1H3 .

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry :

    • Dihydro-1H-indeno[1,2-b]pyridines Synthesis : Involves the synthesis of dihydro-1H-indeno[1,2-b]pyridine derivatives using 2,2,2-trifluoroethanol (TFE), demonstrating an eco-benign, high-yielding protocol (Khaksar & Gholami, 2014).
    • Pyridine Functionalization via Heterocyclic Phosphonium Salts : This study discusses the functionalization of pyridine C–H bonds, emphasizing the transformation of the 4-position of pyridine scaffolds for various applications (Dolewski, Hilton, & McNally, 2017).
  • Materials Science and Polymer Applications :

    • Poly(pyridine−imide) Synthesis and Properties : A new diamine containing a pyridine heterocyclic group was synthesized, leading to the creation of poly(pyridine−imide) with good solubility, thermal stability, and potential for use in electronic devices (Liaw, Wang, & Chang, 2007).
  • Pharmaceutical and Biomedical Research :

    • (Trifluoromethoxy)pyridines in Life-Sciences-Oriented Research : The synthesis and functionalization of (trifluoromethoxy)pyridines, providing crucial building blocks for pharmaceutical research (Manteau et al., 2010).
  • Catalysis and Chemical Reactions :

    • Palladium Oxidation Catalysis in Alcohol Oxidation : A study on the use of Pd(OAc)2/pyridine for the oxidation of alcohols, offering insights for designing more effective aerobic oxidation catalysts (Steinhoff & Stahl, 2002).
  • Environmental and Electrochemical Applications :

    • Electrochemical CO2 Reduction : Poly(4-vinylpyridine) electrodes were investigated for their potential in CO2 reduction, a crucial aspect of environmental chemistry (Jeong, Kang, Jung, & Kang, 2017).

properties

IUPAC Name

4-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-7(8,9)6-2-4-10-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUYVLHLIXKLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348743
Record name 4-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoroethyl)pyridine

CAS RN

114490-29-8
Record name 4-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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